molecular formula C9H9FO3 B1400061 2-(2-Fluoro-5-methylphenoxy)acetic acid CAS No. 1394793-36-2

2-(2-Fluoro-5-methylphenoxy)acetic acid

Cat. No.: B1400061
CAS No.: 1394793-36-2
M. Wt: 184.16 g/mol
InChI Key: JCFRRAPQGHMBLT-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylphenoxy)acetic acid ( 1394793-36-2) is a high-value phenoxyacetic acid derivative supplied with a typical purity of 95% . This organofluorine compound is characterized by its molecular formula of C 9 H 9 FO 3 and a molecular weight of 184.17 g/mol . Its structure, featuring a fluorine atom at the ortho-position and a methyl group at the meta-position of the phenoxy ring, is engineered to enhance lipophilicity and metabolic stability, making it a superior building block in medicinal chemistry . This compound serves as a crucial synthetic intermediate in scientific research, particularly in the development of active pharmaceutical ingredients (APIs) . Its primary research value lies in its role as a precursor in the synthesis of more complex molecules; for instance, its ethyl ester derivative (Ethyl 2-(2-fluoro-5-methylphenoxy)acetate, CAS 1339681-64-9) is a versatile intermediate for further chemical functionalization . Phenoxyacetic acid scaffolds are of significant interest in drug discovery, notably in the development of agonists for targets like the Free Fatty Acid Receptor 1 (GPR40), a promising pathway for type 2 diabetes treatment . The incorporation of the fluorine atom is a strategic modification that improves the compound's stability and binding affinity in biological systems . Researchers utilize this compound in solid-phase organic synthesis, where its properties can be monitored using advanced techniques like gel-phase 19 F NMR spectroscopy . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human or veterinary consumption . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFRRAPQGHMBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Reaction Conditions

  • Base: A mild base such as sodium hydroxide or potassium carbonate is used to deprotonate the phenol, generating the phenolate ion, which is more nucleophilic.
  • Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or ethanol are preferred to dissolve reactants and facilitate nucleophilic substitution.
  • Temperature: Typically, reflux or moderate heating (50–80°C) is applied to promote reaction completion.
  • Time: Reaction times vary from several hours to overnight, depending on scale and conditions.

Reaction Scheme

$$
\text{2-fluoro-5-methylphenol} + \text{chloroacetic acid (or ester)} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{2-(2-fluoro-5-methylphenoxy)acetic acid (or ester)}
$$

Subsequent hydrolysis (if ester is formed):

$$
\text{Ester} + \text{NaOH (aq)} \rightarrow \text{2-(2-fluoro-5-methylphenoxy)acetic acid} + \text{Alcohol}
$$

Representative Experimental Procedure

Step Reagents & Conditions Outcome
1 2-fluoro-5-methylphenol (1 equiv), chloroacetic acid (1.1 equiv), K2CO3 (1.5 equiv), acetone, reflux 6–12 h Formation of phenoxyacetic acid ester intermediate
2 Hydrolysis with aqueous NaOH (1.2 equiv), reflux 2–4 h Conversion to free acid
3 Acidification with HCl to pH ~2, extraction with ethyl acetate, drying over MgSO4 Isolation of 2-(2-fluoro-5-methylphenoxy)acetic acid
4 Purification by recrystallization from suitable solvent (e.g., ethanol) Pure product with >98% purity

Analytical and Research Findings

  • Yield: Typical overall yields range from 70% to 90% depending on reaction optimization.
  • Purity: Confirmed by NMR (proton and fluorine), IR spectroscopy, and HPLC analysis.
  • NMR Data: Characteristic aromatic proton shifts influenced by fluorine and methyl substituents; methylene protons adjacent to oxygen appear as singlets or doublets depending on coupling.
  • Fluorine NMR: Fluorine atom on aromatic ring gives distinct chemical shifts confirming substitution position.

Industrial Considerations

  • Scalability: The described nucleophilic substitution and hydrolysis steps are scalable and have been adapted for industrial synthesis of related phenoxyacetic acids.
  • Safety and Environment: Use of mild bases and avoidance of toxic reagents (e.g., cyanides) enhances safety and reduces environmental impact.
  • Purification: Crystallization is preferred for large-scale purification to minimize solvent use and waste.

Comparative Table of Preparation Methods for Related Compounds

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Phenol + Chloroacetic acid 2-fluoro-5-methylphenol + ClCH2COOH Base (K2CO3/NaOH), acetone, reflux Simple, high yield, mild conditions Requires purification step
Ester intermediate + Hydrolysis Phenol + ethyl chloroacetate + base Hydrolysis with NaOH, acidification Easier purification, better control Additional step increases time
Direct coupling with haloacetate Phenol + haloacetic acid derivative Strong base, polar aprotic solvent One-pot synthesis possible Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(2-Fluoro-5-methylphenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 2-(2-Fluoro-5-methylphenoxy)acetic acid and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(2-Fluoro-5-methylphenoxy)acetic acid -F (2), -CH₃ (5) C₉H₉FO₃ 184.16 High electronegativity from fluorine; methyl group provides steric bulk. Potential intermediate in drug synthesis.
2-(2-Fluoro-5-methoxyphenyl)acetic acid -F (2), -OCH₃ (5) C₉H₉FO₄ ~200.16 (estimated) Methoxy group enhances electron density on the ring, increasing solubility in polar solvents. Ester derivatives (e.g., methyl esters) used as synthetic intermediates.
2-(3-Bromo-4-methoxyphenyl)acetic acid -Br (3), -OCH₃ (4) C₉H₈BrO₃ 261.07 Bromine’s electron-withdrawing effect increases acidity (pKa ~2.5–3.5). Used in synthesizing Combretastatin A-4, an anticancer agent.
2-Fluoro-2-(2-nitro-5-methoxyphenyl)acetic acid -F (α-C), -NO₂ (2), -OCH₃ (5) C₉H₇FNO₅ 228.16 Fluorine on α-carbon enhances acidity (pKa ~1.5–2.5). Nitro group introduces strong electron withdrawal; used in fluorooxindole synthesis.

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen-Bonding Motifs : Brominated derivatives form centrosymmetric dimers via strong O–H···O hydrogen bonds (motif R₂²(8)), while methoxylated analogs may adopt different packing due to steric and electronic variations .
  • Dihedral Angles : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the acetic acid moiety is nearly perpendicular to the phenyl ring (dihedral angle ~78°), whereas fluorine’s smaller size in the target compound may allow closer packing .

Biological Activity

2-(2-Fluoro-5-methylphenoxy)acetic acid is a phenoxyacetic acid derivative that has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a fluoro group and a methyl group on the phenoxy ring, which can influence its chemical reactivity and biological interactions. The unique positioning of these substituents may enhance binding affinity to specific molecular targets, impacting various biological pathways.

Antibacterial Activity

Research indicates that derivatives of phenoxyacetic acids exhibit significant antibacterial properties. For instance, compounds synthesized from 2-(2'-isopropyl-5'-methylphenoxy)acetic acid demonstrated potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antibacterial Activity of Phenoxyacetic Acid Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2Pseudomonas aeruginosa8 µg/mL
6Staphylococcus aureus4 µg/mL
15Staphylococcus aureus6 µg/mL

Antifungal Activity

In addition to antibacterial effects, certain derivatives also exhibit antifungal properties. Compounds derived from the same phenoxyacetic acid framework have shown effectiveness against Candida albicans, with specific derivatives yielding promising results in laboratory settings .

Anticancer Activity

The anticancer potential of phenoxyacetic acid derivatives has been explored in various studies. For example, certain synthesized compounds have been evaluated for their ability to inhibit hypoxia-inducible factor (HIF-1R) in human hepatocellular carcinoma cells, showcasing their potential as anticancer agents .

The biological activity of 2-(2-Fluoro-5-methylphenoxy)acetic acid is attributed to its interaction with specific enzymes and receptors. The fluoro group enhances the compound's binding affinity, leading to modulation of critical biological pathways involved in disease progression .

Case Studies

  • Antibacterial Efficacy : A study conducted in vitro demonstrated that specific derivatives of phenoxyacetic acids significantly inhibited the growth of pathogenic bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .
  • Anticancer Research : Another investigation focused on the effects of phenoxyacetic acid derivatives on cancer cell lines showed a reduction in cell viability and proliferation rates, indicating their potential role in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluoro-5-methylphenoxy)acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 2-fluoro-5-methylphenol) with a glycine derivative, followed by hydrolysis. For example, coupling (2-fluoro-5-methylphenol) with chloroacetic acid under basic conditions (e.g., NaOH/K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours yields the target compound. Reaction efficiency can be monitored via TLC or HPLC, with optimization focusing on stoichiometry (1:1.2 molar ratio of phenol to chloroacetic acid), temperature control to minimize side reactions, and purification via recrystallization (ethanol/water) .

Q. How should researchers characterize the purity and structural identity of 2-(2-fluoro-5-methylphenoxy)acetic acid?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Confirm the presence of the fluorine-substituted aromatic ring (δ ~6.5–7.5 ppm for aromatic protons) and the acetic acid moiety (δ ~3.8–4.2 ppm for –CH₂– and ~12 ppm for –COOH).
  • FT-IR : Identify key functional groups (C=O stretch at ~1700–1750 cm⁻¹, C–F stretch at ~1100–1250 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and molecular ion peak ([M-H]⁻ at m/z ~198).
    Cross-validate with elemental analysis (C, H, F, O) to ensure stoichiometric consistency .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the solid-state structure of 2-(2-fluoro-5-methylphenoxy)acetic acid?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation of a saturated ethanol solution at 4°C. Use SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze hydrogen-bonding networks and packing motifs. Key parameters:
  • Space group determination (e.g., monoclinic P2₁/c observed in analogous (2-methylphenoxy)acetic acid structures).
  • Hydrogen-bond metrics (e.g., O–H···O dimer interactions with d ≈ 1.8–2.0 Å).
    Compare with published structures (e.g., (2-methylphenoxy)acetic acid, Acta Cryst. E60, o771) to identify fluorine-induced distortions .

Q. How can computational modeling predict the reactivity and intermolecular interactions of 2-(2-fluoro-5-methylphenoxy)acetic acid?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:
  • Map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions (e.g., carboxylate group reactivity).
  • Simulate intermolecular interactions (e.g., π-stacking of aromatic rings, C–H···F contacts) using CrystalExplorer.
    Validate models against experimental SCXRD data (e.g., lattice energy calculations with PIXEL) to assess predictive accuracy .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Derivatization : Modify the acetic acid moiety (e.g., esterification, amidation) or fluorine/methyl positions. Use Mitsunobu reactions for ether-linked substitutions.
  • Bioactivity assays : Prioritize in vitro models (e.g., enzyme inhibition assays for acetylcholinesterase or COX-2) with dose-response curves (IC₅₀ determination).
  • Data analysis : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values for fluorine/methyl groups) with activity trends. Reference analogous studies on fluorinated phenylacetic acids for mechanistic insights .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for fluorinated acetic acid derivatives?

  • Methodological Answer :
  • Source identification : Cross-check solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts in NMR) and instrument calibration (e.g., lock mass correction in MS).
  • Crystallographic validation : Compare experimental SCXRD bond lengths/angles with DFT-optimized geometries to resolve ambiguities (e.g., C–F bond length ~1.35 Å vs. 1.40 Å in conflicting reports).
  • Collaborative verification : Reproduce synthesis/purification protocols from independent labs and share raw data (e.g., NMR FIDs) via open-access platforms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluoro-5-methylphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoro-5-methylphenoxy)acetic acid

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